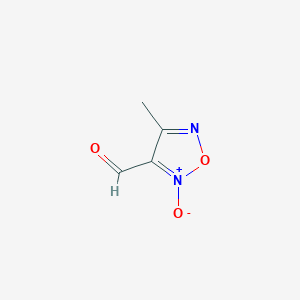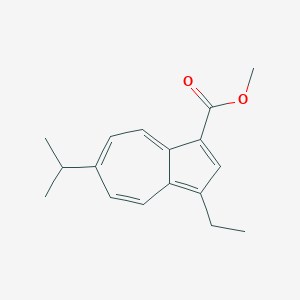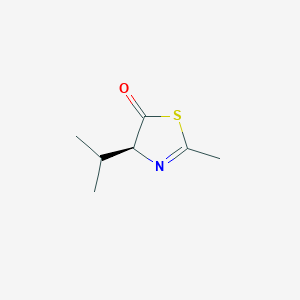
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazolone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one varies depending on its application. In the case of its antitumor activity, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of cancer cells by disrupting the microtubule network. In the case of its antibacterial activity, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to inhibit bacterial growth by disrupting the cell membrane and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. Its synthesis method is also relatively simple and yields high purity and high yield of the compound. However, one limitation is the lack of information on its toxicity and safety profile, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and bacterial infections. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Further research is also needed to investigate its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of new synthesis methods and the optimization of existing methods can lead to the production of new derivatives with improved biological activities.
Synthesemethoden
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one can be synthesized by reacting 2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, leading to the formation of the desired compound. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential applications in various scientific fields. It has been studied for its antitumor, antibacterial, antifungal, and antiviral activities. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, (4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one has shown potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
123277-66-7 |
|---|---|
Produktname |
(4S)-2-Methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
(4S)-2-methyl-4-propan-2-yl-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C7H11NOS/c1-4(2)6-7(9)10-5(3)8-6/h4,6H,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
HTMGVZODBILCFZ-LURJTMIESA-N |
Isomerische SMILES |
CC1=N[C@H](C(=O)S1)C(C)C |
SMILES |
CC1=NC(C(=O)S1)C(C)C |
Kanonische SMILES |
CC1=NC(C(=O)S1)C(C)C |
Synonyme |
5(4H)-Thiazolone,2-methyl-4-(1-methylethyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
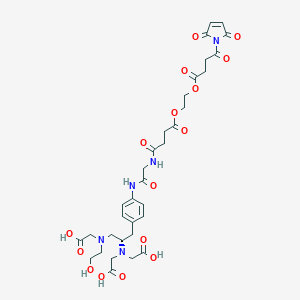

![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
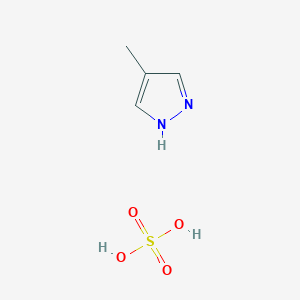
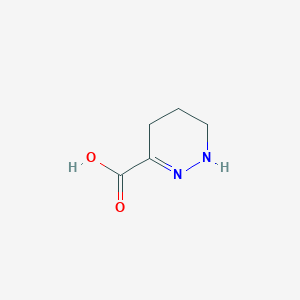
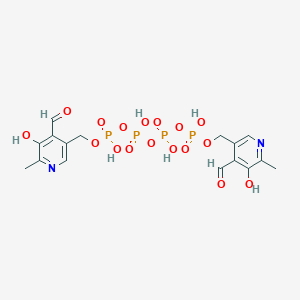
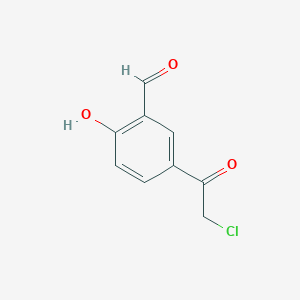
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)


